![molecular formula C19H15ClN4O2 B1610402 4-Acetoxy Alprazolam CAS No. 30896-67-4](/img/structure/B1610402.png)
4-Acetoxy Alprazolam
Overview
Description
4-Acetoxy Alprazolam, also known as 8-Chloro-4-hydroxy-1-methyl-6-phenyl-4H-s-triazolo [4,3-a] [1,4]benzodiazepine, is a compound used in neurology research . It is a high-quality, certified reference material available for purchase online .
Synthesis Analysis
A new method for the synthesis of alprazolam from 2-amino-5-chloro benzophenone was described under mild conditions . Most of the synthetic steps were carried out under solvent-free conditions, and the products were obtained in high yield and purity . Another synthesis method involves the reaction of 2,6,-dichloro-4-phenylquinoline with hydrazine .Molecular Structure Analysis
The molecular formula of 4-Acetoxy Alprazolam is C19 H15 Cl N4 O2 . Its molecular weight is 366.80 . The IUPAC name is (8-chloro-1-methyl-6-phenyl-4H- [1,2,4]triazolo [4,3-a] [1,4]benzodiazepin-4-yl) acetate .Chemical Reactions Analysis
The synthesis of alprazolam involves several chemical reactions. For instance, 6-chloro-2-hydrazino-4-phenylquinoline is produced when 2,6,-dichloro-4-phenylquinoline reacts with hydrazine . Triethyl orthoacetate and boiling in xylene cause heterocyclization, which results in the formation of a triazole derivative .Physical And Chemical Properties Analysis
4-Acetoxy Alprazolam is a neat product . It has a molecular weight of 366.80 . The product is intended for research, analysis, and scientific education .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c1-11-22-23-18-19(26-12(2)25)21-17(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)24(11)18/h3-10,19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUQGVUFUFUTIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2OC(=O)C)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505045 | |
Record name | 8-Chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30896-67-4 | |
Record name | 8-Chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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